2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide is an organic compound notable for its potential applications in medicinal chemistry. It features a molecular formula of and a molecular weight of approximately 255.74 g/mol. This compound belongs to the class of chloroacetamides, which are often investigated for their biological activities, including antimicrobial and anticancer properties.
The compound can be sourced from various chemical suppliers and is classified under the category of synthetic organic compounds. It is primarily utilized in research settings, particularly in studies focusing on new therapeutic agents and chemical synthesis methodologies.
The synthesis of 2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide typically involves the reaction of 3-(2-methoxyethoxy)benzylamine with chloroacetyl chloride. This process is generally conducted under controlled conditions to ensure high yields and purity.
The molecular structure of 2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide features:
InChI=1S/C13H18ClNO2/c1-2-7-17-10-12-6-4-3-5-11(12)9-15-13(16)8-14/h3-6H,2,7-10H2,1H3,(H,15,16)
UHIXKZHBWZOSIP-UHFFFAOYSA-N
COCCOC1=CC=C(C=C1)CNC(=O)CCl
The compound undergoes several notable chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide involves its interaction with specific biological targets, such as enzymes or receptors. The binding affinity and subsequent biological effects depend on the structural features of the compound, which allow it to modulate various biochemical pathways.
Comprehensive analyses using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm the identity and purity of synthesized compounds.
The applications of 2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide span various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: